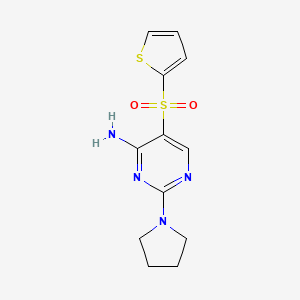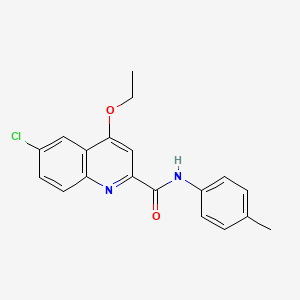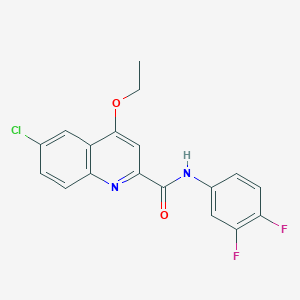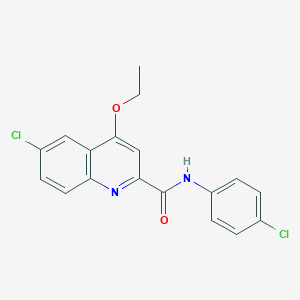
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide, also known as 6-Cl-DMEQ, is a synthetic quinoline derivative with a broad range of applications in biochemical and physiological research. It is a highly selective and potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been used in a variety of laboratory experiments to study the effects of COX-2 inhibition on various biological processes.
作用機序
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a highly selective and potent inhibitor of COX-2, an enzyme involved in the production of prostaglandins and other inflammatory mediators. It binds to and inhibits the catalytic activity of COX-2, resulting in the inhibition of prostaglandin synthesis. This inhibition of COX-2 activity results in a decrease in the production and release of inflammatory mediators, which in turn can lead to reduced inflammation and other beneficial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its ability to inhibit COX-2 activity and reduce the production and release of inflammatory mediators. In laboratory experiments, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and reduce the risk of cardiovascular disease. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
The main advantage of 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide for laboratory experiments is its high selectivity and potency as an inhibitor of COX-2. Additionally, this compound is relatively easy to synthesize and can be purified using a silica gel column. The main limitation of this compound is that it is not approved for use in humans and therefore cannot be used in clinical trials. Additionally, this compound is not approved for use in animals and therefore cannot be used in animal studies.
将来の方向性
Despite its many advantages, 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide has not yet been approved for use in humans or animals. Therefore, further research is needed to investigate the potential therapeutic applications of this compound in humans and animals. Additionally, further research is needed to investigate the potential mechanisms of action of this compound and to explore the effects of COX-2 inhibition on other biological processes. Finally, further research is needed to investigate the potential side effects of this compound and to develop strategies for mitigating these effects.
合成法
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is synthesized from the reaction of 4-ethoxyquinoline-2-carboxylic acid with 3,4-dimethoxyphenylchloroformate in the presence of triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification with a silica gel column. The product is then isolated and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of COX-2 inhibition on various biological processes, including inflammation, cancer, and cardiovascular disease. It has also been used as a tool to study the role of COX-2 in the development of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, this compound has been used to study the effects of COX-2 inhibition on the production and release of various inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines.
特性
IUPAC Name |
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-4-27-18-11-16(23-15-7-5-12(21)9-14(15)18)20(24)22-13-6-8-17(25-2)19(10-13)26-3/h5-11H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQJIBLYMMZADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)
![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)
![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)

![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)






